methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate
Description
Methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate is a benzofuran derivative featuring a methyl ester at position 3, a methyl group at position 2, and a sulfonamide-linked acetamido group at position 5. The sulfonamide moiety is substituted with a 4-fluoro-2-methylphenyl group, which introduces steric and electronic effects critical to its physicochemical and biological properties. This compound is hypothesized to exhibit enhanced metabolic stability and target affinity due to its fluorine atom and methyl substituents.
Properties
IUPAC Name |
methyl 5-[acetyl-(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO6S/c1-11-9-14(21)5-8-18(11)29(25,26)22(13(3)23)15-6-7-17-16(10-15)19(12(2)28-17)20(24)27-4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMZGKAYKROBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate is a complex organic compound with potential therapeutic applications. Its unique structure, which incorporates both a benzofuran moiety and a sulfonamide functional group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes:
- A benzofuran core, which is known for various biological activities.
- A sulfonamide group that contributes to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key findings include:
- Antitumor Activity : The compound exhibits significant cytotoxicity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and the production of reactive oxygen species (ROS) .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of benzofuran compounds can possess antimicrobial activity. However, specific data on this compound's antimicrobial efficacy is limited and requires further investigation .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells. This process involves:
- DNA Interaction : Some studies suggest that related benzofuran derivatives can inhibit DNA synthesis and induce DNA damage, leading to cell death . This may also apply to this compound.
Case Studies and Research Findings
Several research articles have documented the biological activity of similar compounds:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity profile is crucial for evaluating the therapeutic potential of this compound. While specific data on this compound is limited, related compounds often exhibit:
- Moderate oral bioavailability.
- Metabolic pathways involving liver enzymes.
- Potential for dose-dependent toxicity in non-target tissues.
Comparison with Similar Compounds
Ethyl 5-(N-((4-Methoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate ()
- Substituents :
- Ethyl ester (vs. methyl in the target compound).
- 4-Methoxyphenyl sulfonyl group (electron-donating methoxy vs. 4-fluoro-2-methylphenyl).
- Butyramido chain (4-carbon vs. acetamido’s 2-carbon).
- The longer butyramido chain enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Molecular Formula : C23H24N2O7S.
- Key Differences : Higher molar mass (~472 g/mol) and altered pharmacokinetics due to ester chain length and sulfonyl substituent.
Ethyl 5-(N-((4-Fluorophenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate ()
- Substituents :
- Ethyl ester and 4-fluorophenyl sulfonyl group (lacks the 2-methyl group on the phenyl ring).
- Similar electronic effects due to fluorine but lower steric shielding.
- Molecular Formula: C20H18FNO6S.
- Physical Properties : Density = 1.386 g/cm³, boiling point = 543.5°C (predicted).
- Key Differences : Lower molar mass (419.42 g/mol) and slightly higher polarity due to the absence of the 2-methyl group.
Methyl 2-Bromo-3-chloro-5-(N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)benzoate ()
- Substituents :
- Bromo, chloro, cyclopropyl, and methylcarbamoyl groups.
- Impact :
- Halogens increase molecular weight and may enhance electrophilic reactivity.
- The benzoate core (vs. benzofuran in the target) alters π-π stacking interactions.
- Key Differences : Higher complexity and molecular weight (~650–700 g/mol), suggesting specialized applications in targeted therapies.
5-Ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide ()
- Substituents :
- Ethoxy group at position 5, phenyl at position 2, and carboxamide at position 3.
- Impact :
- Carboxamide enhances hydrogen-bonding capacity vs. ester groups.
- Ethoxy and phenyl groups increase hydrophobicity.
- Molecular Formula : C26H24N2O4.
Research Findings and Implications
Physicochemical Properties
- Target Compound : Predicted density ~1.38 g/cm³ and boiling point ~530°C (based on analogs). The methyl ester may confer faster metabolic hydrolysis than ethyl analogs.
- Electron Effects : The 4-fluoro-2-methylphenyl group balances electron withdrawal (fluoro) and steric bulk (methyl), optimizing sulfonamide stability and target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
